![molecular formula C17H12ClN5S B2914105 6-[(3-Chlorophenyl)methylsulfanyl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 868969-24-8](/img/structure/B2914105.png)

6-[(3-Chlorophenyl)methylsulfanyl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

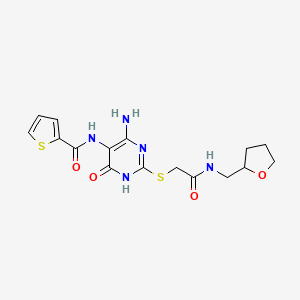

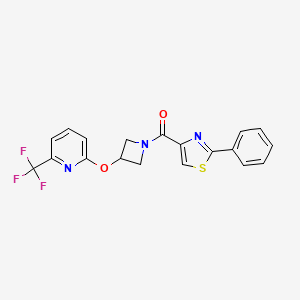

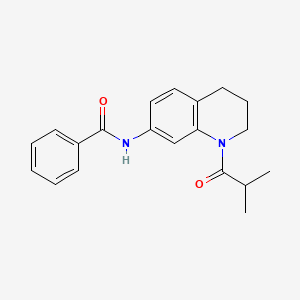

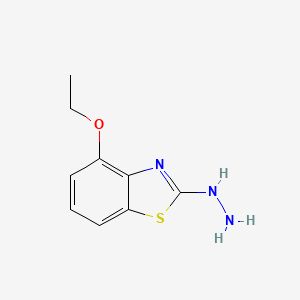

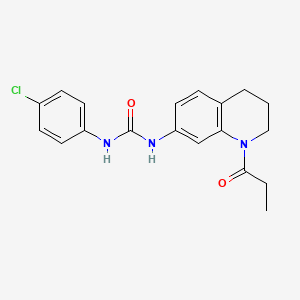

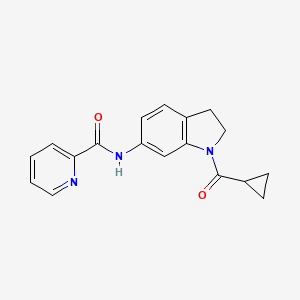

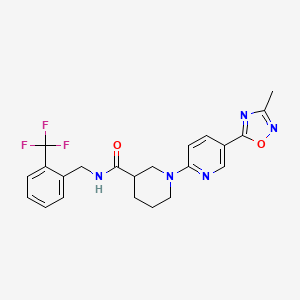

6-[(3-Chlorophenyl)methylsulfanyl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine , commonly referred to as a triazole derivative , belongs to the class of heterocyclic compounds. Triazoles are characterized by a five-membered aromatic azole ring containing two carbon and three nitrogen atoms. This specific compound exhibits versatile biological activities due to its ability to bind with various enzymes and receptors in the biological system .

Molecular Structure Analysis

The molecular formula of 6-[(3-Chlorophenyl)methylsulfanyl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine is C~12~H~8~ClN~5~S . The compound’s structure consists of a triazole ring fused with a pyridine ring. The chlorine-substituted phenyl group and the sulfur-containing moiety contribute to its overall architecture. Precise bond angles, hybridization states, and intermolecular interactions play a crucial role in its biological activity .

Chemical Reactions Analysis

Physical And Chemical Properties Analysis

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

- Crystal Structure and DFT Calculations : Pyridazine derivatives, including triazolo-pyridazine derivatives, have been synthesized and characterized using NMR, IR, mass spectral studies, and X-ray diffraction. Density Functional Theory (DFT) calculations were employed to determine quantum chemical parameters, revealing interesting molecular properties (Sallam et al., 2021).

Biological Applications

- Anti-Diabetic Drug Potential : Triazolo-pyridazine derivatives have been synthesized and evaluated for their potential as anti-diabetic medications. The study involved Dipeptidyl peptidase-4 (DPP-4) inhibition potentials, antioxidant and insulinotropic activity, showing promising results in these areas (Bindu et al., 2019).

- Cardiovascular Agent Synthesis : Research into 1,2,4-triazolo-pyrimidines fused to pyridazine structures showed significant cardiovascular benefits, including coronary vasodilating and antihypertensive activities (Sato et al., 1980).

Agricultural Uses

- Fungicide and Insecticide Applications : Pyridazine derivatives, including triazolo-pyridazine compounds, have been used in agriculture as fungicides, insecticides, and for other agrochemical purposes. Molecular docking studies against fungal pathogens like Fusarium oxysporum have been conducted, demonstrating their effectiveness in this field (Sallam et al., 2022).

Antimicrobial Activities

- Synthesis of Antimicrobial Agents : Various triazolo-pyridazine derivatives have been synthesized and evaluated for their antimicrobial properties. These compounds have shown significant activity against bacterial and fungal strains, highlighting their potential in antimicrobial therapy (Abdelghani et al., 2017).

Wirkmechanismus

Target of Action

The primary targets of 6-[(3-Chlorophenyl)methylsulfanyl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine are Poly (ADP-ribose) polymerase 1 (PARP-1) and Epidermal Growth Factor Receptor (EGFR) . PARP-1 is a key enzyme involved in DNA repair and programmed cell death, while EGFR is a transmembrane protein that is activated by binding of its specific ligands, leading to cell proliferation .

Mode of Action

This compound interacts with its targets, leading to inhibition of both PARP-1 and EGFR . The inhibition of PARP-1 prevents the repair of DNA damage in cancer cells, leading to cell death. The inhibition of EGFR prevents the activation of downstream signaling pathways that promote cell proliferation .

Biochemical Pathways

The compound affects the DNA repair and cell proliferation pathways. By inhibiting PARP-1, it prevents the repair of DNA damage, leading to accumulation of DNA damage and cell death. By inhibiting EGFR, it prevents the activation of downstream signaling pathways that promote cell proliferation .

Result of Action

The compound exhibits cytotoxic activities against cancer cells. For example, it has been shown to induce apoptosis in MDA-MB-231 cells by 38-fold compared to the control, arresting the cell cycle at the G2/M phase . It also upregulates P53, Bax, caspase-3, caspase-8, and caspase-9 gene levels, while downregulating the Bcl2 level .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

6-[(3-chlorophenyl)methylsulfanyl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClN5S/c18-14-5-1-3-12(9-14)11-24-16-7-6-15-20-21-17(23(15)22-16)13-4-2-8-19-10-13/h1-10H,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSRWAOSCFXXMAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CSC2=NN3C(=NN=C3C4=CN=CC=C4)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClN5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-[(3-Chlorophenyl)methylsulfanyl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(6-Fluoro-4H-1,3-benzodioxin-8-yl)ethyl]but-2-ynamide](/img/structure/B2914028.png)

![5-(3,4-dimethoxyphenyl)-1-(3-fluorobenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2914029.png)

![2-[1-[2-(1-Methylindol-3-yl)acetyl]piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2914032.png)

![N-(4-bromo-2-fluorophenyl)-4-[(2,5-dimethylphenyl)sulfonylamino]benzamide](/img/structure/B2914035.png)

![(2S)-2-[(4-fluorobenzoyl)amino]-3-methylbutanoic acid](/img/structure/B2914036.png)

![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(pyridin-2-yl)urea](/img/structure/B2914038.png)

![N-(4-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2914041.png)